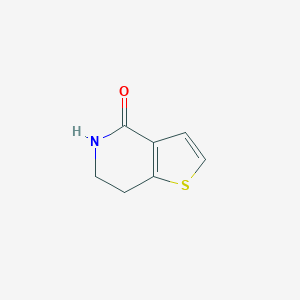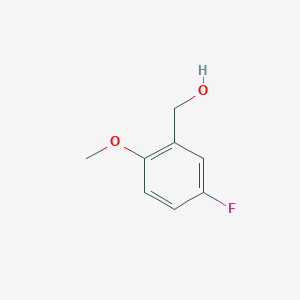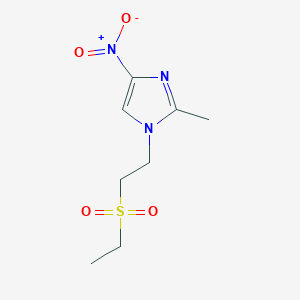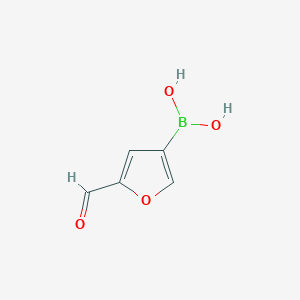
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as IMD 0354 and is a potent inhibitor of the NF-κB pathway.
Wirkmechanismus
IMD 0354 inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activation. This mechanism of action has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
IMD 0354 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, IMD 0354 has been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMD 0354 is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome through the use of appropriate solvents and careful dose titration.
Zukünftige Richtungen
IMD 0354 has shown great potential in various fields, and there are many future directions for research on this compound. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of IMD 0354 in these diseases. Finally, there is a need for further studies on the safety and pharmacokinetics of IMD 0354 in humans.
Conclusion:
In conclusion, IMD 0354 is a promising compound with potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. Its specificity for the NF-κB pathway makes it a valuable tool for studying the role of NF-κB in various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of the NF-κB pathway.
Synthesemethoden
IMD 0354 can be synthesized through a multistep process involving the reaction of 2-methylphenylacetonitrile with ethyl chloroformate, followed by the reaction of the resulting intermediate with hydrazine hydrate and sodium hydroxide. The final product is obtained by reacting the intermediate with dimethyl sulfate. The purity of IMD 0354 can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
IMD 0354 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This makes it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



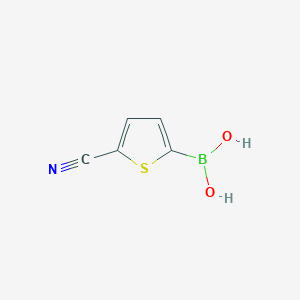
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
